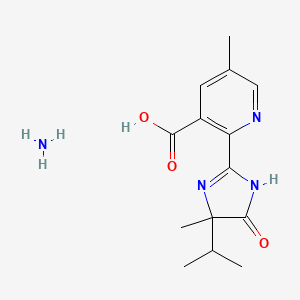![molecular formula C13H18N2O4 B1141479 (2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 101265-94-5](/img/structure/B1141479.png)
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, also known as HPABA, is an organic molecule with a wide array of applications in scientific research. It is a white, crystalline solid with a molecular weight of 282.37 g/mol and a melting point of 127-129 °C. HPABA is widely used in the synthesis of various pharmaceuticals, cosmetics, and other organic compounds. It has also been used in the development of various biochemically active compounds, as well as in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Role in Selective Oxidation of Hydrocarbons
“H-Abu-Tyr-OH” plays a significant role in the selective oxidation of hydrocarbons . It is involved in the formation of nickel or iron heteroligand complexes, which are not only hydrocarbon oxidation catalysts but also simulate the active centers of enzymes . These complexes self-organize into supramolecular structures on a modified silicon surface, reflecting the structures involved in the mechanisms of reactions of homogeneous and enzymatic catalysis .
Involvement in Enzymatic Reactions
The tyrosine residue in “H-Abu-Tyr-OH” is involved in the mechanism of action of heme oxygenase (HO) . The hemeless HO enzyme catalyzes the decomposition of protoporphyrin IX (Por)Fe (III) to biliverdin, CO, and Fe (II) .
Protein and Peptide Modification
Tyrosine residues in “H-Abu-Tyr-OH” have been used for the selective modification of proteins and peptides . This modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . Selective peptide cleavage at tyrosine sites has emerged as a relevant tool in this context .
Drug Optimization
Modifications of tyrosine are of key interest for medicinal chemists to explore structural diversification of tyrosine during peptide drug optimization .
Targeted Drug Delivery
Selective tyrosine modification and conjugation is a rapidly-growing area that has demonstrated tremendous potential for applications in targeted drug delivery .
Proteomics
Tyrosine modification and conjugation have shown significant potential for applications in proteomics .
Wirkmechanismus
Target of Action
H-Abu-Tyr-OH, also known as (2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, is a derivative of tyrosine Tyrosine derivatives are known to interact with various enzymes and receptors in the body, playing crucial roles in numerous biochemical processes .
Mode of Action
Tyrosine derivatives are known to exhibit free radical scavenging activity . They interact with free radicals through mechanisms such as single electron transfer (SET), sequential electron proton transfer (SEPT), hydrogen transfer (HT), and radical adduct formation .
Biochemical Pathways
H-Abu-Tyr-OH, being a tyrosine derivative, may influence several biochemical pathways. For instance, tyrosine is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . It also plays a role in protein synthesis, where it serves as a building block for proteins .
Pharmacokinetics
A study on a closely related cyclic hexapeptide showed that minor changes in one particular side chain can significantly impact both permeability and liver metabolism .
Result of Action
Tyrosine derivatives are known to exhibit antioxidant properties, neutralizing harmful free radicals and thereby protecting cells from oxidative damage .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOETDMJHDGGV-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)


![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)

